[1,3]Oxazolo[4,5-C]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Oxazolo[4,5-C]quinolin-4-amine: is a heterocyclic compound that belongs to the class of oxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an oxazole ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[4,5-C]quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-bromo-1-phenylethanones with various reagents to form the desired oxazoloquinoline derivatives . Another approach includes the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with copper(II) trifluoroacetate as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [1,3]Oxazolo[4,5-C]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different amine derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in acetic acid or triphenylphosphine are often used.
Substitution: Reagents like hydroxylamine hydrochloride in pyridine are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoloquinoline derivatives with potential antibacterial and antituberculosis activities .
Scientific Research Applications
Chemistry: [1,3]Oxazolo[4,5-C]quinolin-4-amine is used as a building block in the synthesis of complex heterocyclic compounds with diverse chemical properties .
Biology: The compound exhibits immunomodulatory effects by inducing cytokine biosynthesis, including interferon and tumor necrosis factor .
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to enhance product efficacy .
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[4,5-C]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as an immunomodulator by inducing cytokine biosynthesis, which enhances the body’s immune response against infections and tumors . The molecular targets include various cytokine receptors and signaling pathways involved in immune regulation.
Comparison with Similar Compounds
- Thiazolo[4,5-C]quinolin-4-amine
- Selenazolo[4,5-C]quinolin-4-amine
- 4-Hydroxy-2-quinolones
Comparison: While [1,3]Oxazolo[4,5-C]quinolin-4-amine shares structural similarities with thiazolo and selenazolo derivatives, it is unique in its ability to induce cytokine biosynthesis and modulate the immune response . The presence of the oxazole ring imparts distinct chemical properties that differentiate it from other quinoline derivatives .
Properties
CAS No. |
606965-10-0 |
---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C10H7N3O/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13) |
InChI Key |
BQHLTJYBEAUGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.